

# 4'-tert-Butyl-2,2,2-trifluoroacetophenone molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4'-tert-Butyl-2,2,2-trifluoroacetophenone

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An In-depth Technical Guide to **4'-tert-Butyl-2,2,2-trifluoroacetophenone**

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

**4'-tert-Butyl-2,2,2-trifluoroacetophenone** is an important fluorinated aromatic ketone that serves as a versatile building block in organic synthesis and medicinal chemistry. The incorporation of a trifluoromethyl ( $-CF_3$ ) group offers significant advantages in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.<sup>[1]</sup> This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol grounded in the principles of Friedel-Crafts acylation, its reaction mechanism, anticipated spectroscopic data for structural verification, and its applications in modern research and development.

## Core Physicochemical Properties

The fundamental properties of **4'-tert-Butyl-2,2,2-trifluoroacetophenone** are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and safety assessments.

Property	Value	Source(s)
Chemical Formula	$C_{12}H_{13}F_3O$	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	230.23 g/mol	
CAS Number	73471-97-3	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Varies; typically a liquid or low-melting solid	N/A
Canonical SMILES	$CC(C)(C)C1=CC=C(C=C1)C(=O)C(F)(F)F$	
InChI Key	JGHXRQPPRZMKDB-UHFFFAOYSA-N	<a href="#">[3]</a>

## Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing **4'-tert-Butyl-2,2,2-trifluoroacetophenone** is the Friedel-Crafts acylation of tert-butylbenzene.[\[5\]](#)[\[6\]](#) This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to activate an acylating agent, which then reacts with the electron-rich aromatic ring. The tert-butyl group is a moderately activating, ortho, para-director; due to significant steric hindrance at the ortho position, the para-substituted product is overwhelmingly favored.

## Causality of Reagent Selection

- tert-Butylbenzene (Substrate): The electron-donating nature of the alkyl group activates the benzene ring towards electrophilic substitution, making the reaction more facile than with unsubstituted benzene.
- Trifluoroacetic Anhydride (Acylating Agent): This is a highly reactive source of the trifluoroacetyl electrophile. Its reactivity obviates the need to first synthesize the corresponding acyl chloride, streamlining the process.[\[7\]](#) The use of anhydrides in Friedel-Crafts reactions is a well-established methodology.[\[8\]](#)[\[9\]](#)

- Aluminum Chloride ( $\text{AlCl}_3$ ) (Lewis Acid Catalyst):  $\text{AlCl}_3$  is a powerful and cost-effective Lewis acid that coordinates with the anhydride, generating a highly reactive acylium ion or a polarized complex, which is the key electrophile in the reaction.[6]

## Detailed Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10]

### Materials:

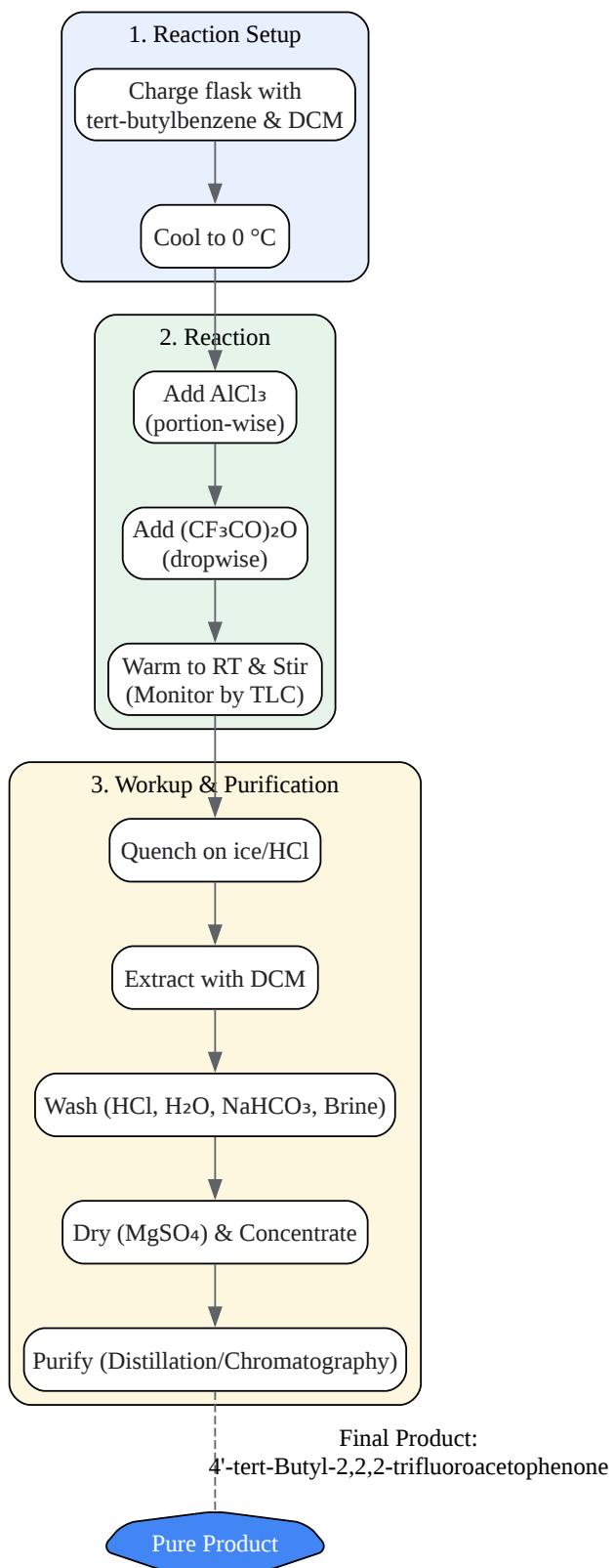
- tert-Butylbenzene
- Trifluoroacetic Anhydride ( $(\text{CF}_3\text{CO})_2\text{O}$ )
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Hydrochloric Acid (HCl), 1 M aqueous solution
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Argon or Nitrogen gas for inert atmosphere

### Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous dichloromethane (DCM) followed by tert-butylbenzene (1.0 eq).

- Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Cautiously add anhydrous aluminum chloride ( $\text{AlCl}_3$ , 1.1 eq) portion-wise. Rationale: This step is exothermic; slow addition at low temperature is crucial to control the reaction and prevent side reactions.
- Acylating Agent Addition: Add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition of the acylating agent prevents a rapid, uncontrolled exotherm and ensures efficient formation of the electrophilic species.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl. Rationale: This hydrolyzes the aluminum complexes, quenches the reaction, and moves the aluminum salts into the aqueous phase. The process is highly exothermic and releases HCl gas, requiring extreme caution.
- Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated  $\text{NaHCO}_3$  solution, and finally, brine. Rationale: The acid wash removes any remaining basic impurities, the bicarbonate wash neutralizes any unreacted acid, and the brine wash removes bulk water.
- Drying and Concentration: Dry the isolated organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure **4'-tert-Butyl-2,2,2-trifluoroacetophenone**.

## Synthesis Workflow Diagram



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Caption: Step-by-step workflow for the synthesis of **4'-tert-Butyl-2,2,2-trifluoroacetophenone**.

# Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism.

- Generation of the Electrophile: The Lewis acid ( $\text{AlCl}_3$ ) coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride, polarizing it and generating a highly electrophilic trifluoroacylium ion (or a strongly polarized complex).
- Nucleophilic Attack: The  $\pi$ -system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
- Rearomatization: A weak base (e.g.,  $[\text{AlCl}_3(\text{OH})]^-$  from trace water or another molecule) abstracts a proton from the  $\text{sp}^3$ -hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product.

Caption: Simplified mechanism of Friedel-Crafts acylation on tert-butylbenzene.

## Spectroscopic Characterization (Anticipated Data)

Verification of the final product's identity and purity is paramount. Based on the structure and data from analogous compounds such as 4'-(trifluoromethyl)acetophenone and 2,2,2-trifluoroacetophenone, the following spectral data are expected.[11][12]

- $^1\text{H}$  NMR:
  - ~1.3 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
  - ~7.5-8.0 ppm (m, 4H): Two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring (an AA'BB' system). The doublet downfield (closer to 8.0 ppm) corresponds to the protons ortho to the electron-withdrawing trifluoroacetyl group.
- $^{13}\text{C}$  NMR:

- ~31 ppm: Signal for the methyl carbons of the tert-butyl group.
- ~35 ppm: Signal for the quaternary carbon of the tert-butyl group.
- ~116 ppm (q,  $J \approx 290$  Hz): A quartet for the trifluoromethyl carbon ( $-\text{CF}_3$ ) due to one-bond coupling with the three fluorine atoms.
- ~126-132 ppm: Signals for the aromatic carbons.
- ~180 ppm (q,  $J \approx 35$  Hz): A quartet for the carbonyl carbon ( $\text{C=O}$ ) due to two-bond coupling with the fluorine atoms.

- $^{19}\text{F}$  NMR:
  - A single sharp peak is expected, as all three fluorine atoms are chemically equivalent.
- Infrared (IR) Spectroscopy:
  - ~1700-1720  $\text{cm}^{-1}$ : A strong absorption band characteristic of the carbonyl ( $\text{C=O}$ ) stretch.
  - ~1100-1350  $\text{cm}^{-1}$ : Several strong absorption bands corresponding to the C-F bond stretches.

## Applications in Research & Drug Development

The trifluoromethyl group is a privileged moiety in medicinal chemistry, often referred to as a "bioisostere" of a methyl group but with profoundly different electronic properties.[\[1\]](#)

- Metabolic Blocking: The C-F bond is exceptionally strong. Introducing a  $-\text{CF}_3$  group can block sites of oxidative metabolism, increasing a drug candidate's half-life and bioavailability.[\[1\]](#)
- Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter a molecule's  $\text{pK}_a$ , lipophilicity, and conformation, which can be fine-tuned to optimize target binding and pharmacokinetic profiles.[\[1\]](#)[\[13\]](#)
- Organocatalysis: Trifluoroacetophenones, in general, have been identified as highly effective organocatalysts for various chemical transformations, most notably for epoxidation reactions

using hydrogen peroxide as a green oxidant.[14][15] The electron-withdrawing nature of the  $-\text{CF}_3$  group activates the ketone, facilitating the catalytic cycle.

- **Synthetic Intermediate:** As a functionalized ketone, it is a precursor for a wide array of derivatives, including alcohols, amines, and heterocyclic structures, which are central to the synthesis of novel bioactive compounds.[16][17]

## Safety and Handling

- **General Hazards:** Trifluoroacetophenones and related synthesis reagents can be irritants to the skin, eyes, and respiratory system.[10][18]
- **Handling:** All manipulations should be performed in a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
- **Reaction Hazards:** The Friedel-Crafts reaction is exothermic, and the quenching step can be vigorous. Proper temperature control and cautious procedures are essential.
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible materials.

## Conclusion

**4'-tert-Butyl-2,2,2-trifluoroacetophenone** is a valuable chemical entity with well-defined physical properties and a straightforward, scalable synthesis. Its unique combination of a sterically bulky tert-butyl group and an electron-withdrawing trifluoroacetyl moiety makes it a strategic building block for developing advanced materials, organocatalysts, and novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this compound in their scientific endeavors.

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- To cite this document: BenchChem. [4'-tert-Butyl-2,2,2-trifluoroacetophenone molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302624#4-tert-butyl-2-2-2-trifluoroacetophenone-molecular-weight-and-formula>

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